molecular formula C25H21FN6O2 B2414555 7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-20-4

7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2414555
CAS No.: 539798-20-4
M. Wt: 456.481
InChI Key: DHFBGIUQRFIAOD-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H21FN6O2 and its molecular weight is 456.481. The purity is usually 95%.
BenchChem offers high-quality 7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-18-6-5-13-27-14-18)22(16-9-11-17(26)12-10-16)32-25(28-15)30-23(31-32)19-7-3-4-8-20(19)34-2/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFBGIUQRFIAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=C(C=C4)F)C(=O)NC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide , with the CAS number 539798-20-4 and a molecular weight of approximately 456.5 g/mol, is a synthetic organic molecule notable for its complex structure and potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps that optimize yield and purity. The process often begins with the preparation of the triazolo-pyrimidine core followed by the introduction of functional groups such as the fluorine and methoxy substituents. These modifications are crucial for enhancing biological activity and solubility.

Synthesis Methods:

  • Cyclocondensation Reactions : These reactions are essential for constructing the triazolo-pyrimidine framework.
  • Functional Group Modifications : Introduction of fluorine and methoxy groups to enhance pharmacological properties.

Biological Activity

Research indicates that compounds in the triazolo-pyrimidine class exhibit a variety of biological activities. Specifically, this compound has shown promise in several areas:

Anticancer Activity

Studies have demonstrated that similar triazolo-pyrimidines possess significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been evaluated against breast, colon, and lung cancer cells, showing varying degrees of effectiveness.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit proliferation in cancer cell lines.
  • Impact on Enzymatic Pathways : Some studies suggest that these compounds may interact with key enzymes involved in cell cycle regulation.

Comparative Biological Activity

A comparison with structurally similar compounds reveals unique properties:

Compound NameStructure FeaturesBiological Activity
2-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamideHydroxy group instead of fluorineAnticancer activity
Methyl 3-((7-(3-Methoxyphenyl)-5-Methyl-6-(Pyridin-3-yl)Carbamoyl)-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl)Thio)PropanoateMethyl ester groupAntimicrobial properties
7-(3-Methoxyphenyl)-N-(Pyridin-3-yl)-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-CarboxamideLacks fluorine substitutionModerate antiproliferative effects

Evaluation Against Cancer Cell Lines

A notable study evaluated the antiproliferative activity of various fluorinated triazolo-pyrimidines against human cancer cell lines. The highest activity was observed in derivatives with specific substitutions that enhance their interaction with biological targets. For example:

  • Compound A exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells.
  • Compound B showed significant activity against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 μM.

Pharmacokinetic Studies

Pharmacokinetic investigations are essential for understanding how this compound behaves in vivo. Studies suggest that modifications in structure can significantly influence absorption rates and bioavailability.

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